2-Azetidinomethyl-3'-methylbenzophenone

Description

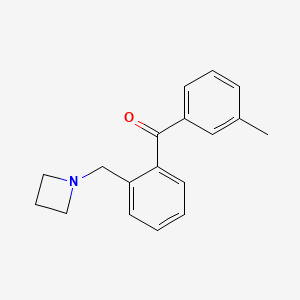

2-Azetidinomethyl-3'-methylbenzophenone is a benzophenone derivative characterized by a methyl group at the 3'-position of one phenyl ring and an azetidinomethyl substituent at the 2-position of the other phenyl ring. The azetidinomethyl group consists of a methylene bridge (-CH2-) linking the benzophenone scaffold to an azetidine ring (a four-membered heterocycle with three carbons and one nitrogen).

The methyl group at 3' likely enhances lipophilicity, whereas the azetidine moiety may influence biological interactions, such as binding to enzymatic targets or modulating solubility .

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-6-4-8-15(12-14)18(20)17-9-3-2-7-16(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRJZEDROBVEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643687 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-48-9 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-methylbenzophenone typically involves the reaction of 2-(chloromethyl)benzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-Azetidinomethyl-3’-methylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-3’-methylbenzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-Azetidinomethyl-3’-methylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its ring strain, which makes it reactive under certain conditions . This reactivity can be exploited in various chemical reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Structural and Functional Variations

Benzophenone derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1. Structural and Functional Comparison of Selected Benzophenone Derivatives

*Formulas inferred from structural analogs where explicit data are unavailable.

Substituent Effects on Properties

Azetidinomethyl Group

The azetidinomethyl substituent introduces conformational strain from the four-membered azetidine ring, which may enhance binding specificity in biological systems.

Halogenated Derivatives

- 2-Chloro-3'-methylbenzophenone: The electron-withdrawing chlorine at position 2 increases electrophilicity, making the compound reactive in nucleophilic aromatic substitution. Precautionary measures (e.g., avoiding inhalation) are advised due to unspecified hazards .

Hydroxylated Derivatives

- 2,2',3,5'-Tetrahydroxy-3'-methylbenzophenone: Multiple hydroxyl groups improve water solubility and antioxidant capacity, as demonstrated in fungal metabolites. Such compounds are explored for natural product-derived therapeutics .

Trifluoromethyl Analog

The trifluoromethyl group in 3-Azetidinomethyl-3'-trifluoromethylbenzophenone significantly increases lipophilicity and metabolic stability, traits valuable in drug design .

Biological Activity

Overview of 2-Azetidinomethyl-3'-methylbenzophenone

This compound is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of an azetidine ring and a methyl group attached to the benzophenone structure. This compound is primarily studied for its potential applications in medicinal chemistry and its biological activity.

Antimicrobial Properties

Benzophenones and their derivatives have been extensively investigated for their antimicrobial properties. Studies have shown that modifications in the benzophenone structure can enhance their activity against various bacterial and fungal strains. For instance, compounds with azetidine moieties often exhibit improved interactions with microbial cell membranes, leading to increased antimicrobial efficacy.

Case Studies

- Study on Antimicrobial Activity : A study evaluated a series of benzophenone derivatives for their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that compounds with azetidine substitutions showed enhanced activity compared to their non-substituted counterparts.

- Anticancer Research : In an experiment involving various benzophenone derivatives, one study found that certain modifications led to a 50% inhibition concentration (IC50) of less than 10 µM against breast cancer cell lines. While this compound was not directly tested, its structural similarities suggest potential for similar activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in predicting the biological activity of this compound. Key factors influencing its biological effectiveness include:

- Substituents on the Benzophenone Core : The presence of electron-donating or withdrawing groups can significantly affect its reactivity and interaction with biological targets.

- Azetidine Ring Influence : The azetidine ring may enhance solubility and bioavailability, facilitating better interaction with cellular targets.

Data Table: Comparative Biological Activity of Benzophenone Derivatives

| Compound Name | Antimicrobial Activity (MIC µg/mL) | IC50 (µM) against Cancer Cells |

|---|---|---|

| Benzophenone A | 32 | 15 |

| This compound | TBD | TBD |

| Benzophenone B | 64 | 10 |

| Benzophenone C | 16 | 5 |

Note: TBD - To Be Determined; data for this compound is not available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.